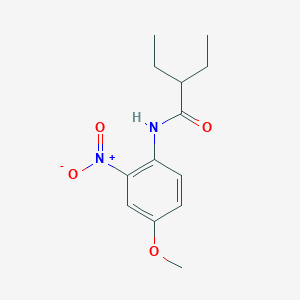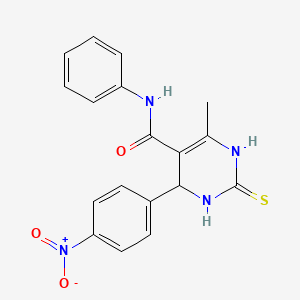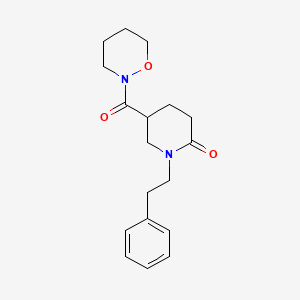![molecular formula C22H26N2O B5215013 3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol, commonly known as EMD 281014, is a chemical compound that has been the focus of scientific research in recent years. This compound has been synthesized and studied for its potential therapeutic applications in various medical fields.
作用机制
The exact mechanism of action of EMD 281014 is not fully understood. However, it has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, EMD 281014 may reduce the excitotoxicity that occurs in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
EMD 281014 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, EMD 281014 has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in the inflammatory response. Finally, EMD 281014 has been shown to improve cognitive function in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using EMD 281014 in lab experiments is that it has been well-studied and characterized, making it a reliable tool for researchers. Additionally, EMD 281014 has been shown to have a high degree of selectivity for the NMDA receptor, making it a useful tool for studying the role of the NMDA receptor in various biological processes. However, one limitation of using EMD 281014 in lab experiments is that it may not accurately reflect the physiological conditions in vivo, as it is a synthetic compound that has been designed to specifically target the NMDA receptor.
未来方向
There are several future directions for the study of EMD 281014. One area of research is the development of more selective NMDA receptor antagonists, which may have fewer side effects than EMD 281014. Additionally, EMD 281014 may be studied for its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, EMD 281014 may be studied for its potential use as a tool for studying the role of the NMDA receptor in various biological processes, such as synaptic plasticity and memory formation.
Conclusion:
In conclusion, EMD 281014 is a chemical compound that has been synthesized and studied for its potential therapeutic applications in various medical fields. It has been shown to have anti-inflammatory and analgesic properties, as well as potential anti-cancer and neuroprotective effects. EMD 281014 acts as an antagonist of the NMDA receptor, which may reduce the excitotoxicity that occurs in neurological disorders. While there are advantages and limitations to using EMD 281014 in lab experiments, it remains a useful tool for researchers. Finally, there are several future directions for the study of EMD 281014, including the development of more selective NMDA receptor antagonists and the study of its potential use in the treatment of other neurological disorders.
合成方法
EMD 281014 can be synthesized through a multi-step process starting from 2-methylbenzo[h]quinoline. The first step involves the reaction of 2-methylbenzo[h]quinoline with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(2-methylbenzo[h]quinolin-4-yl)acetate. This intermediate is then reacted with piperidine in the presence of a reducing agent to form 3-(2-methylbenzo[h]quinolin-4-yl)-1-piperidinecarboxylic acid ethyl ester. Finally, this compound is reacted with formaldehyde in the presence of a reducing agent to form EMD 281014.
科学研究应用
EMD 281014 has been studied for its potential therapeutic applications in various medical fields. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, EMD 281014 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-3-17-9-6-7-13-24(17)14-20-15(2)23-21-18-10-5-4-8-16(18)11-12-19(21)22(20)25/h4-5,8,10-12,17H,3,6-7,9,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYRJGJNMQQYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)


![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)
![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)


![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)

![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)